molecular formula C15H18ClNO4 B13597730 2-[(Tert-butoxy)carbonyl]-6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylicacid

2-[(Tert-butoxy)carbonyl]-6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylicacid

Cat. No.: B13597730
M. Wt: 311.76 g/mol
InChI Key: HECBGEWXLDYGAH-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butoxycarbonyl group, a chloro substituent, and a carboxylic acid functional group. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]-6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amine group with a tert-butoxycarbonyl group, followed by chlorination and subsequent carboxylation.

    Protection of the Amine Group: The amine group of the starting material is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction is typically carried out in an aqueous medium or in a solvent like tetrahydrofuran at ambient temperature.

    Chlorination: The protected amine is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.

Industrial Production Methods

In an industrial setting, the production of 2-[(Tert-butoxy)carbonyl]-6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions using nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro substituent.

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]-6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
  • 2-[(Tert-butoxy)carbonyl]-6-fluoro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
  • 2-[(Tert-butoxy)carbonyl]-6-bromo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Uniqueness

2-[(Tert-butoxy)carbonyl]-6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is unique due to the presence of the chloro substituent, which imparts distinct reactivity and biological activity compared to its analogs with different halogen substituents. This uniqueness makes it valuable for specific applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C15H18ClNO4

Molecular Weight

311.76 g/mol

IUPAC Name

6-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid

InChI

InChI=1S/C15H18ClNO4/c1-15(2,3)21-14(20)17-7-9-4-5-10(16)6-11(9)12(8-17)13(18)19/h4-6,12H,7-8H2,1-3H3,(H,18,19)

InChI Key

HECBGEWXLDYGAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C(C1)C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

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